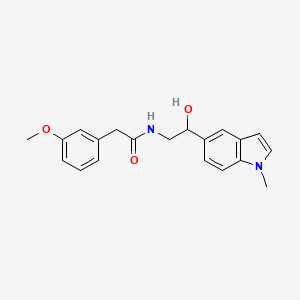

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-22-9-8-15-12-16(6-7-18(15)22)19(23)13-21-20(24)11-14-4-3-5-17(10-14)25-2/h3-10,12,19,23H,11,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANNCGIAMBMYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3=CC(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route might include:

Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 1-methylindole, the compound undergoes a series of reactions to introduce the hydroxyethyl group at the 2-position.

Acetamide Formation: The intermediate product is then reacted with 3-methoxyphenylacetic acid under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxy group or to convert the amide to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

Reduction: LiAlH4, NaBH4 (sodium borohydride).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine or alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(3-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Research Findings and Implications

- Biological Activity : The 3-methoxyphenylacetamide group is recurrent in compounds targeting enzymes/receptors (e.g., COX-2 in , FPRs in ). The target compound’s indole core may synergize with this group for dual modulation of inflammatory pathways.

- Metabolic Challenges : Hydroxyethyl chains, as in the target compound, are prone to oxidation. Structural analogs with fluorinated or heterocyclic systems (e.g., ) demonstrate strategies to mitigate this issue.

- Design Recommendations : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring or replacing the hydroxyethyl with a more stable chain (e.g., trifluoroethyl) could enhance metabolic stability .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(3-methoxyphenyl)acetamide, a compound with significant biological interest, has been studied for its potential therapeutic effects, particularly in the context of inflammation and cancer. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

Research has indicated that this compound exhibits anti-inflammatory properties by modulating various biochemical pathways. Specifically, it appears to inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. The compound's mechanism may involve the following:

- Inhibition of Cytokine Production : Studies have shown that treatment with this compound reduces plasma levels of inflammatory markers in animal models.

- Oxidative Stress Reduction : The compound may also lower oxidative stress markers, contributing to its anti-inflammatory effects.

Anti-inflammatory Effects

A study conducted on adjuvant-induced arthritis in rats demonstrated that this compound significantly reduced paw edema and body weight loss compared to control groups. The results are summarized in Table 1.

| Dosage (mg/kg) | Paw Edema Volume (mL) | Body Weight Change (g) | IL-1 beta (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|---|---|

| Control | 5.0 | -20 | 150 | 120 |

| 5 | 3.0 | -10 | 100 | 80 |

| 10 | 1.5 | -5 | 50 | 30 |

Table 1: Effects of this compound on inflammation markers in rats.

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 10 |

Table 2: Anticancer activity of this compound.

Case Studies

Case Study 1: Rheumatoid Arthritis Model

In a controlled experiment involving female Sprague Dawley rats with induced rheumatoid arthritis, administration of the compound at doses of 5 mg/kg and 10 mg/kg resulted in significant improvements in clinical scores and reduction of joint swelling compared to untreated controls. This suggests a potential application in treating inflammatory diseases.

Case Study 2: Cancer Cell Line Analysis

A series of experiments conducted on various human cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling substituted indole and phenylacetamide precursors. For example, a two-step procedure may include:

Alkylation : Reacting 1-methyl-5-indole ethanol derivatives with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the hydroxyethyl-indole backbone .

Amidation : Introducing the 3-methoxyphenylacetamide moiety via nucleophilic substitution or carbodiimide-mediated coupling.

Optimization focuses on solvent choice (DMF for solubility), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.5 molar excess of intermediates). Reaction progress is monitored via TLC or HPLC .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy, indole, and acetamide groups) and stereochemistry. For example, methoxy protons appear as singlets near δ 3.8 ppm, while indole NH signals are typically absent due to N-methylation .

- IR : Peaks at ~1660 cm⁻¹ confirm carbonyl (C=O) groups in the acetamide .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₁N₂O₃: 337.1552) .

Advanced Research Questions

Q. What strategies improve the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Silico Prediction : Tools like MetaSite identify metabolic soft spots (e.g., hydroxylation of the indole ring or O-demethylation of the 3-methoxyphenyl group). Computational modeling predicts cytochrome P450 (CYP3A4/2D6) interactions .

- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring or replacing the methoxy group with polar substituents (e.g., glycinyl) reduces CYP-mediated oxidation. These changes shift metabolism toward stable pathways, as validated in rat/human liver microsomes .

- In Vitro Validation : Microsomal stability assays quantify half-life (t₁/₂) and intrinsic clearance (CLint). For example, fluorinated analogs may exhibit t₁/₂ >60 min compared to <20 min for the parent compound .

Q. How does this compound interact with cyclooxygenase-2 (COX-2), and what experimental models validate its selectivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant COX-1/COX-2 isoforms to measure IC₅₀ values. The compound’s indole-acetamide scaffold likely binds to the COX-2 active site via hydrophobic interactions and hydrogen bonding (e.g., with Arg120/Tyr355).

- Cell-Based Models : LPS-stimulated human monocytes or RAW 264.7 macrophages quantify prostaglandin E₂ (PGE₂) suppression. Selective COX-2 inhibitors show >50% PGE₂ reduction at 1 μM without affecting COX-1-derived thromboxane B₂ .

- In Vivo Efficacy : Rat carrageenan-induced paw edema models assess anti-inflammatory activity. Ulcerogenicity studies (e.g., gastric lesion scoring) confirm non-ulcerogenic profiles at therapeutic doses .

Q. What computational and experimental approaches resolve contradictions in reported pharmacological data (e.g., potency vs. metabolic instability)?

- Methodological Answer :

- Dose-Response Refinement : Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (Cmax, AUC) with efficacy endpoints. For example, low oral bioavailability due to first-pass metabolism may require prodrug strategies .

- Metabolite Identification : LC-MS/MS profiling of plasma/metabolites identifies active or toxic derivatives. If the hydroxyethyl group oxidizes to a ketone, bioactivity may diminish, necessitating structural stabilization .

- Cross-Species Validation : Compare metabolic rates in human vs. rodent microsomes. Discrepancies may arise from species-specific CYP expression (e.g., CYP2D6 polymorphism in humans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.